9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

Catalog No.
S3351093
CAS No.
376629-53-7
M.F
C17H21N5O
M. Wt
311.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

CAS Number

376629-53-7

Product Name

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine

IUPAC Name

9-butyl-8-[(4-methoxyphenyl)methyl]purin-6-amine

Molecular Formula

C17H21N5O

Molecular Weight

311.4 g/mol

InChI

InChI=1S/C17H21N5O/c1-3-4-9-22-14(10-12-5-7-13(23-2)8-6-12)21-15-16(18)19-11-20-17(15)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,19,20)

InChI Key

NVYATAJRTRFKSW-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C(N=CN=C21)N)CC3=CC=C(C=C3)OC

9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine is a compound classified within the group of 6-aminopurines, which are purines characterized by the presence of an amino group at position 6. This compound has the molecular formula C17H21N5OC_{17}H_{21}N_{5}O and an average molecular weight of approximately 311.38 g/mol. Structurally, it consists of a purine core with various substituents, including a butyl group and a 4-methoxybenzyl group, making it part of the broader category of imidazopyrimidines and aromatic heteropolycyclic compounds .

The chemical reactivity of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine can be attributed to its functional groups. It can undergo several types of reactions, including:

  • Nucleophilic substitutions: The amino group can act as a nucleophile.
  • Electrophilic aromatic substitutions: The aromatic rings can participate in electrophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, the methoxy group may be hydrolyzed to yield phenolic compounds.

This compound has shown potential biological activities, particularly in cancer research. It is known to inhibit the ATPase activity of HSP90 (Heat Shock Protein 90), which is crucial for protein folding and stability in cancer cells. By inhibiting HSP90, this compound may disrupt the function of multiple client proteins involved in tumor growth and survival . Additionally, preliminary data suggest that it may exhibit moderate inhibitory effects on various cytochrome P450 enzymes, indicating potential interactions with drug metabolism .

Synthesis of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine typically involves multi-step organic reactions:

  • Formation of the purine core: Starting from simpler purine derivatives, the core structure is synthesized through cyclization reactions.
  • Introduction of substituents: The butyl and 4-methoxybenzyl groups are introduced via alkylation reactions. This often involves using alkyl halides or appropriate coupling agents.
  • Final modifications: Additional steps may include purification through chromatography and characterization using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.

Specific synthetic routes may vary based on available starting materials and desired yields.

The primary applications of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine lie in:

  • Cancer therapeutics: Due to its ability to inhibit HSP90, it is being explored as a potential anticancer agent.
  • Research tools: It serves as a valuable compound for studying protein interactions and cellular stress responses.

Interaction studies have indicated that 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine interacts with several biological targets:

  • HSP90: As mentioned earlier, it inhibits ATPase activity, impacting cancer cell viability.
  • Cytochrome P450 enzymes: It shows varying degrees of inhibition on multiple CYP450 isoforms, which could affect the metabolism of co-administered drugs .

These interactions highlight its potential utility in pharmacology but also necessitate caution due to possible drug-drug interactions.

Several compounds share structural similarities with 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
9-butyl-8-(3-methoxybenzyl)-9H-purin-6-amineC17H21N5OC_{17}H_{21}N_{5}OSimilar structure with a different methoxy position
9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amineC19H25N5O3C_{19}H_{25}N_{5}O_{3}Contains multiple methoxy groups; potentially enhanced biological activity
8-(4-methylbenzyl)-9H-purin-6-amineC16H20N5C_{16}H_{20}N_{5}Lacks the butyl group; simpler structure

Uniqueness

The uniqueness of 9-butyl-8-(4-methoxybenzyl)-9H-purin-6-amine lies in its specific combination of a butyl chain and a para-methoxybenzyl substituent, which may enhance its solubility and biological efficacy compared to similar compounds. Its targeted inhibition of HSP90 further distinguishes it within the realm of potential anticancer agents.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

311.17461031 g/mol

Monoisotopic Mass

311.17461031 g/mol

Heavy Atom Count

23

Wikipedia

9-Butyl-8-(4-Methoxybenzyl)-9h-Purin-6-Amine

Dates

Modify: 2023-07-26

Explore Compound Types